molecular formula C7H4FIO3 B12466282 2-Fluoro-4-hydroxy-5-iodobenzoic acid

2-Fluoro-4-hydroxy-5-iodobenzoic acid

Katalognummer: B12466282
Molekulargewicht: 282.01 g/mol
InChI-Schlüssel: YFCZKPOGPKXCJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-4-hydroxy-5-iodobenzoic acid is an organic compound that belongs to the class of halogenated benzoic acids It is characterized by the presence of fluorine, iodine, and hydroxyl functional groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-hydroxy-5-iodobenzoic acid typically involves the halogenation of benzoic acid derivatives. One common method is the nucleophilic substitution reaction where fluorine and iodine are introduced into the benzene ring. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Fluoro-4-hydroxy-5-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-Fluoro-4-oxo-5-iodobenzoic acid, while substitution reactions can produce various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

2-Fluoro-4-hydroxy-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its halogenated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-hydroxy-5-iodobenzoic acid involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group may also participate in hydrogen bonding, further influencing the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Fluoro-5-iodobenzoic acid: Similar structure but lacks the hydroxyl group.

    4-Fluoro-2-iodobenzoic acid: Differently positioned halogen atoms.

    2-Iodobenzoic acid: Lacks the fluorine atom.

Uniqueness

2-Fluoro-4-hydroxy-5-iodobenzoic acid is unique due to the combination of fluorine, iodine, and hydroxyl groups on the benzene ring. This unique arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C7H4FIO3

Molekulargewicht

282.01 g/mol

IUPAC-Name

2-fluoro-4-hydroxy-5-iodobenzoic acid

InChI

InChI=1S/C7H4FIO3/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,10H,(H,11,12)

InChI-Schlüssel

YFCZKPOGPKXCJI-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1I)O)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.